molecular formula C14H12ClIO B14849219 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene

1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene

Cat. No.: B14849219
M. Wt: 358.60 g/mol
InChI Key: NBPQCLCGBYWOEU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzyloxy group, a chloromethyl group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include deiodinated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene depends on its specific application:

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
  • 4-(Benzyloxy)benzyl chloride
  • Benzyl chloromethyl ether

Comparison: 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in specific synthetic routes or biological activities .

Properties

Molecular Formula

C14H12ClIO

Molecular Weight

358.60 g/mol

IUPAC Name

1-(chloromethyl)-3-iodo-5-phenylmethoxybenzene

InChI

InChI=1S/C14H12ClIO/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

NBPQCLCGBYWOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)I

Origin of Product

United States

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